Thr-His

CAS No.: 55831-93-1

Cat. No.: VC18972279

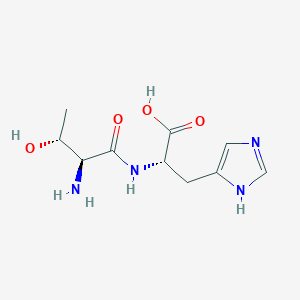

Molecular Formula: C10H16N4O4

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55831-93-1 |

|---|---|

| Molecular Formula | C10H16N4O4 |

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H16N4O4/c1-5(15)8(11)9(16)14-7(10(17)18)2-6-3-12-4-13-6/h3-5,7-8,15H,2,11H2,1H3,(H,12,13)(H,14,16)(H,17,18)/t5-,7+,8+/m1/s1 |

| Standard InChI Key | WXVIGTAUZBUDPZ-DTLFHODZSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Thr-His is a dipeptide featuring L-threonine (N-terminal) and L-histidine (C-terminal) residues. The threonine moiety contributes a hydroxyl group at the β-carbon, while histidine provides an imidazole side chain, conferring pH-dependent reactivity. Key structural attributes include:

The stereochemistry of Thr-His is critical to its function, with absolute configurations specified as (2S,3R) for threonine and (2S) for histidine .

Physicochemical Characteristics

Thr-His exhibits moderate solubility in aqueous solutions due to its polar functional groups. Its acid dissociation constants (pKa) are influenced by the imidazole ring (pKa ≈ 6.0) and carboxyl groups (pKa ≈ 2.3 and 9.2) . The compound’s logP value of -4.10 underscores its hydrophilicity, limiting passive diffusion across lipid membranes.

Biosynthesis and Metabolic Pathways

Endogenous Synthesis

Thr-His is synthesized intracellularly via ribosomal and non-ribosomal pathways. Ribosomal production occurs during protein degradation, where proteases cleave larger polypeptides into dipeptides . Non-ribosomal synthesis involves enzymatic condensation of free L-threonine and L-histidine, catalyzed by dipeptide synthases.

Organ-Specific Metabolism

Studies on analogous dipeptides (e.g., glycylleucine) reveal organ-specific extraction patterns. The liver and kidneys account for 25% and 24% of glycylleucine clearance, respectively, while muscle and gut contribute 12% and 10% . Thr-His likely undergoes similar hydrolysis by membrane-bound peptidases (e.g., dipeptidyl peptidase IV), releasing free amino acids for cellular utilization .

Biological Roles and Pharmacological Activity

Metabolic Functions

As a metabolite, Thr-His participates in nitrogen transport and amino acid homeostasis. Its histidine component serves as a precursor for histamine, a neurotransmitter and immune modulator . The threonine residue contributes to protein synthesis and mucin production, critical for gastrointestinal integrity .

Receptor Interactions

The imidazole ring of histidine enables pH-sensitive interactions with metal ions (e.g., Zn²⁺, Cu²⁺) and biomolecules. Computational models predict Thr-His binding to histamine receptors (H1–H4), though experimental validation remains pending .

Pharmacokinetic Profile

Absorption and Distribution

ADMET predictions via admetSAR 2.0 indicate:

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Yes | 78.91 |

| Blood-Brain Barrier Penetration | No | 57.50 |

| Plasma Protein Binding | Moderate | 71.46 |

Thr-His is absorbed via peptide transporters (PEPT1/2) in the small intestine but exhibits limited CNS penetration due to efflux mechanisms .

Metabolism and Excretion

Hepatic extraction (15–25%) and renal clearance (37%) dominate Thr-His elimination . Hydrolysis by serum peptidases generates free threonine and histidine, which enter the urea cycle or are excreted renally .

Research Frontiers and Applications

Nutritional Supplements

Thr-His is under investigation as a bioavailable amino acid source in enteral formulas. Dipeptides bypass competitive absorption of free amino acids, enhancing uptake efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume